2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol
Overview
Description
2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with chloro, hydroxymethyl, and trimethylsilyl ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the chloro, hydroxymethyl, and trimethylsilyl ethynyl groups through a series of substitution and addition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom, potentially altering the compound’s reactivity.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chloro group could produce various substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(hydroxymethyl)pyridine: Lacks the trimethylsilyl ethynyl group, which may affect its reactivity and applications.
4-(Trimethylsilyl)ethynylpyridine: Lacks the chloro and hydroxymethyl groups, leading to different chemical properties and uses.
2-Chloro-4-ethynylpyridine: Similar structure but without the trimethylsilyl and hydroxymethyl groups.
Uniqueness
2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the trimethylsilyl group, in particular, enhances its stability and versatility in various chemical reactions.
Properties
IUPAC Name |
2-chloro-6-(hydroxymethyl)-4-(2-trimethylsilylethynyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2Si/c1-16(2,3)5-4-8-6-9(7-14)13-11(12)10(8)15/h6,14-15H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKXPTXCGNQJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=NC(=C1)CO)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441145 | |
Record name | 2-Chloro-6-(hydroxymethyl)-4-[(trimethylsilyl)ethynyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208519-38-4 | |
Record name | 6-Chloro-5-hydroxy-4-[2-(trimethylsilyl)ethynyl]-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208519-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(hydroxymethyl)-4-[(trimethylsilyl)ethynyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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